molecular formula C9H10BrNO B2823535 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one CAS No. 860368-23-6

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

Cat. No.: B2823535
CAS No.: 860368-23-6
M. Wt: 228.089
InChI Key: NPTZFIQKKHWANG-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (CAS: 860368-23-6) is a brominated tetrahydroisoquinolinone derivative with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol . This compound features a bicyclic structure comprising a partially saturated isoquinoline core substituted with a bromine atom at the 4-position and a ketone group at the 1-position (Figure 1). It is commonly utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting neurological and oncological pathways.

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTZFIQKKHWANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860368-23-6
Record name 4-bromo-1,2,5,6,7,8-hexahydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one typically involves the bromination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, cyano, or alkyl-substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline or quinolone derivatives.

    Reduction Reactions: Formation of fully saturated isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10BrN
  • CAS Number : 860368-23-6
  • IUPAC Name : 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
  • Molecular Weight : 228.09 g/mol

The compound features a bromine atom at the 4-position of the tetrahydroisoquinoline framework, which influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a lead compound for developing new anticancer agents. Its ability to inhibit protein arginine methyltransferase 5 (PRMT5) has been explored due to PRMT5's role in tumorigenesis. Inhibitors targeting PRMT5 have shown promise in clinical trials for various cancers, suggesting that derivatives of this compound could be valuable in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that brominated tetrahydroisoquinolines can exhibit significant antibacterial effects, making them candidates for developing new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of tetrahydroisoquinoline derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Building Block in Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules. Its structure allows for various functional group transformations that are pivotal in constructing diverse chemical architectures .

Synthesis of Alkaloids

The compound can be utilized to synthesize various alkaloids that possess biological activity. For instance, it can act as a precursor for synthesizing compounds used in traditional medicine and modern pharmaceuticals .

Case Studies

StudyFocusFindings
Mei Hu et al. (2024)PRMT5 InhibitorsHighlighted the potential of tetrahydroisoquinoline derivatives as PRMT5 inhibitors with significant anticancer activity .
Research on Antimicrobial ActivityAntibacterial EfficacyDemonstrated that brominated isoquinolines have substantial antibacterial properties against resistant strains .
Neuroprotective StudiesNeurodegenerative DiseasesShowed that certain derivatives protect against neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Properties:

Property Value Reference
CAS Number 860368-23-6
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Purity 95% (typical commercial grade)

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is best understood through comparisons with analogous brominated isoquinolinones and related heterocycles. Below is a detailed analysis of its closest structural analogs:

Structural Analogs with Bromine Substitution

Table 1: Brominated Isoquinolinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications Reference
This compound 860368-23-6 C₉H₈BrNO 226.07 4-Br, 1-ketone Intermediate for kinase inhibitors
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 1109230-25-2 C₉H₈BrNO 226.07 5-Br, 1-ketone mp: 180–183°C; higher polarity due to reduced saturation
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride 215798-19-9 C₉H₉BrN·HCl 248.54 6-Br, NH₂ (protonated) Used in neuropharmacology studies
8-Bromoisoquinolin-1(2H)-one 475994-60-6 C₉H₆BrNO 224.05 8-Br, 1-ketone Fully aromatic core; lower solubility in polar solvents
4-Bromo-5-hydroxyisoquinolin-1(2H)-one 1802168-61-1 C₉H₆BrNO₂ 240.06 4-Br, 5-OH, 1-ketone Enhanced hydrogen bonding capacity; potential for metal coordination

Research Findings

  • Crystal Packing: Related brominated isoquinolinones (e.g., 4-(4-bromophenyl)-chromen-5(6H)-one) form hexagonal molecular arrangements stabilized by N–H···O hydrogen bonds, a feature that may extend to the target compound .
  • Biological Activity: Bromine position significantly impacts bioactivity. For instance, 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives show higher affinity for serotonin receptors compared to 4-bromo analogs .

Biological Activity

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline class, characterized by its unique bromination at the 4-position. This structural feature is significant in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical and Structural Properties

  • Chemical Formula : C_10H_10BrN
  • Molecular Weight : Approximately 227.10 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a bromine atom at the 4-position, which influences its chemical reactivity and biological properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neuropharmacological pathways.

Antimicrobial Properties

Research indicates that compounds with similar isoquinoline structures exhibit antimicrobial activities. The presence of the bromine atom may enhance these properties:

  • In Vitro Studies : Studies have shown that related compounds can exhibit significant antimicrobial effects against various pathogens.

Anticancer Potential

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : Preliminary data suggest cytotoxic effects against cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer), with IC50 values indicating potential efficacy.
Cell LineIC50 Value (µM)Reference
A549<20
H460<20

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this isoquinoline derivative may impact neurotransmitter systems:

  • Potential Applications : It is being explored for use in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

  • Neuropharmacology Study :
    • A study investigated the effects of various tetrahydroisoquinoline derivatives on serotonin receptors. The results indicated that brominated derivatives exhibited enhanced affinity for serotonin receptors compared to non-brominated analogs .
  • Anticancer Research :
    • A recent study focused on the synthesis of this compound and its derivatives. The study reported significant cytotoxicity against multiple cancer cell lines and suggested further investigation into its mechanism of action.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that the compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the bromine atom in enhancing biological activity .

Comparison with Similar Compounds

The following table compares this compound with other halogenated tetrahydroisoquinolines:

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Potential
This compoundYesYesYes
4-Chloro-5,6,7,8-tetrahydroisoquinolin-1(2H)-oneModerateModerateLimited
4-Iodo-5,6,7,8-tetrahydroisoquinolin-1(2H)-oneLimitedYesModerate

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